(3S)-3-ethoxypiperidine
Overview
Description
(3S)-3-Ethoxypiperidine is a chiral piperidine derivative with the molecular formula C7H15NO It is characterized by the presence of an ethoxy group attached to the third carbon of the piperidine ring in the (S)-configuration
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-ethoxypiperidine typically involves the following steps:
Starting Material: The synthesis begins with commercially available piperidine.
Chiral Resolution: The piperidine is subjected to chiral resolution to obtain the (S)-enantiomer.
Ethoxylation: The (S)-piperidine is then reacted with ethyl iodide in the presence of a base such as sodium hydride or potassium carbonate to introduce the ethoxy group at the third carbon position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Resolution: Large-scale chiral resolution techniques such as enzymatic resolution or chiral chromatography.
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and yield during the ethoxylation step.
Chemical Reactions Analysis
Types of Reactions: (3S)-3-Ethoxypiperidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding N-oxide using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an appropriate solvent like dichloromethane.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydride.
Major Products:
Oxidation: this compound N-oxide.
Reduction: (3S)-3-aminopiperidine.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
(3S)-3-Ethoxypiperidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound is used in studies investigating the structure-activity relationship of piperidine derivatives.
Industrial Applications: It is employed in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (3S)-3-ethoxypiperidine is primarily related to its interaction with biological targets such as enzymes and receptors. The ethoxy group and the chiral center play crucial roles in its binding affinity and specificity. The compound can modulate the activity of enzymes by acting as an inhibitor or substrate, thereby influencing various biochemical pathways.
Comparison with Similar Compounds
(3R)-3-Ethoxypiperidine: The enantiomer of (3S)-3-ethoxypiperidine with similar chemical properties but different biological activity.
3-Methoxypiperidine: A compound with a methoxy group instead of an ethoxy group, exhibiting different reactivity and applications.
3-Hydroxypiperidine: A hydroxyl-substituted piperidine with distinct chemical and biological properties.
Uniqueness: this compound is unique due to its specific (S)-configuration and the presence of the ethoxy group, which confer distinct stereochemical and electronic properties. These features make it a valuable compound in the synthesis of enantiomerically pure pharmaceuticals and other specialized chemicals.
Properties
IUPAC Name |
(3S)-3-ethoxypiperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-2-9-7-4-3-5-8-6-7/h7-8H,2-6H2,1H3/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYNGVDXHFTWXDH-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CCCNC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[C@H]1CCCNC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901313732 | |
Record name | (3S)-3-Ethoxypiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901313732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1190737-22-4 | |
Record name | (3S)-3-Ethoxypiperidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1190737-22-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3S)-3-Ethoxypiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901313732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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